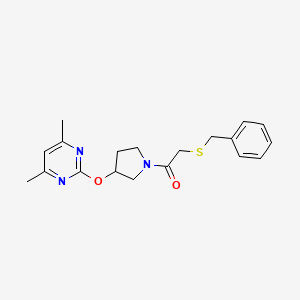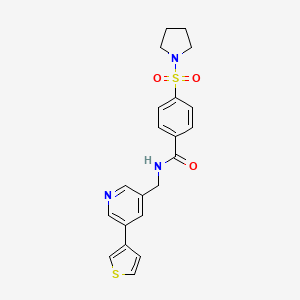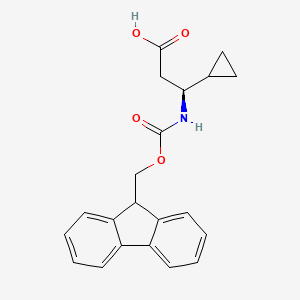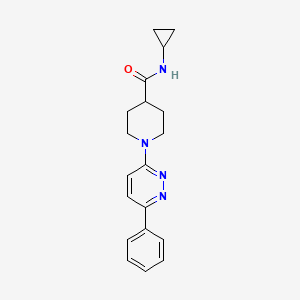![molecular formula C6H4BrN3S B2541152 5-Bromothiazolo[4,5-b]pyridin-2-amine CAS No. 1206250-55-6](/img/structure/B2541152.png)
5-Bromothiazolo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothiazolo[4,5-b]pyridin-2-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives related to this compound involves the condensation of 5-Bromo-2,3-diaminopyridine with suitable aromatic aldehydes, followed by alkylation reactions. This systematic approach has been utilized to create novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which have been characterized using NMR spectroscopy and confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure and stability of these derivatives have been investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods. The Hirshfeld surface analysis has been employed to determine intermolecular contacts, which is crucial for understanding the crystal packing and potential interactions in the solid state .
Chemical Reactions Analysis
The chemical reactivity of the related compounds includes reactions with various reagents leading to the formation of new heterocyclic structures. For instance, the treatment of certain intermediates with N-bromosuccinimide has led to the formation of pyrazolo[3,4-b]pyridines . Additionally, cyclocondensation reactions have been used to annulate imidazole and pyrimidine rings onto pyrazolo[4,3-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been explored through various computational methods. The electronic properties, such as frontier orbitals and band gap energies, have been calculated to understand the electronic structure. Spectral analysis, including FT-IR and FT-Raman, has been compared with theoretical data to confirm the molecular geometry. The non-linear optical behavior has also been evaluated through the calculation of the first hyperpolarizability .
Scientific Research Applications
Heterocyclic Aromatic Amines in Medicinal Chemistry
Heterocyclic aromatic amines, such as PhIP and its metabolites, have been extensively studied for their carcinogenic properties, indicating the importance of understanding their bioactivation and detoxification pathways. Analytical techniques like liquid chromatography coupled to mass spectrometry are deemed crucial for sensitive qualitative and quantitative analysis of these compounds in biological matrices, foodstuff, and beverages (Teunissen et al., 2010). This underscores the relevance of studying similar compounds for potential bioactive properties or toxicological profiles.
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Pyrazolo[3,4-b]pyridine has been highlighted for its versatility in kinase inhibition, offering insights into the design of inhibitors targeting various kinase targets. This structural motif's ability to bind in multiple modes makes it a crucial scaffold in the development of novel therapeutic agents (Wenglowsky, 2013). The study of 5-Bromothiazolo[4,5-b]pyridin-2-amine might, therefore, find relevance in the design and synthesis of kinase inhibitors or other bioactive molecules.
Heterocyclic Compounds in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have been demonstrated in various functionalities in metal complexes formation, catalysts design, and medicinal applications. Such compounds exhibit anticancer, antibacterial, and anti-inflammatory activities, highlighting the heterocyclic N-oxide motif's importance in advanced chemistry and drug development investigations (Li et al., 2019). This suggests that this compound could be explored for its potential in organic synthesis, catalysis, and drug development.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromothiazolo[4,5-b]pyridin-2-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified to interact with several key biomolecules, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained modulation of cellular processes, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into different metabolites. These metabolic processes can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the nucleus, where it can interact with DNA and transcriptional machinery, or it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes, or to the endoplasmic reticulum, affecting protein synthesis and folding .
properties
IUPAC Name |
5-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVVXHLXFMDCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)
![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)


![N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2541079.png)





